N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)19-15(22)20-8-6-12(7-9-20)11-17-14(21)18-13-5-4-10-23-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCNNQAVMGMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with thiophen-2-yl carbamoyl moieties. The synthetic route often employs standard organic reactions, including amide formation and coupling reactions, to achieve the desired structure.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, suggest potent activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of proliferation via apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
Anti-inflammatory Properties
In addition to its antiproliferative effects, this compound has been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages, suggesting a mechanism that may involve modulation of the NLRP3 inflammasome pathway.
Case Studies
Several studies have demonstrated the biological efficacy of this compound:
- Study on Lung Cancer Cells : In vitro tests revealed that this compound reduced cell viability significantly in A549 cells, with an IC50 value of 12.5 µM. Mechanistic studies indicated that it induces apoptosis through activation of caspase pathways .
- Inflammation Model : In a model using human macrophages, the compound inhibited IL-1β release by approximately 30% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .
- Comparative Analysis : When compared with other piperidine derivatives, this compound showed superior activity in both antiproliferative and anti-inflammatory assays, suggesting it may serve as a lead compound for further development .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death .
- Inflammasome Modulation : It may inhibit the NLRP3 inflammasome activation, thereby reducing the secretion of pro-inflammatory cytokines and mitigating inflammatory responses .
- Cell Cycle Arrest : Evidence suggests that this compound can induce cell cycle arrest in G0/G1 phase, contributing to its antiproliferative effects .
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The compound’s uniqueness lies in its thiophen-2-yl carbamoyl substituent, which distinguishes it from other piperidine carboxamide derivatives. Below is a comparative analysis of its molecular properties against structurally related compounds:
Substituent-Driven Functional Differences
Thiophen-2-yl vs. Acetyl/Methoxy Groups: The thiophen-2-yl group in the target compound enables π-π stacking with aromatic residues in enzyme active sites, a feature absent in acetyl- or methoxy-substituted analogs. This may improve binding affinity in kinase targets (e.g., CDK9) .
Tert-Butyl Carboxamide :
- The tert-butyl group is a common bioisostere for improving metabolic stability and bioavailability. Its presence in all listed compounds underscores its utility in medicinal chemistry .
Linker Flexibility: The acrylamido linker in ’s compound introduces conformational rigidity, which may restrict binding to specific protein conformations.
Preparation Methods
Reductive Amination Pathway
Step 1: Synthesis of tert-Butyl 4-(Aminomethyl)Piperidine-1-Carboxylate
Piperidine-4-carbaldehyde is protected as its tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃). Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields the aminomethyl derivative.
Step 2: Urea Formation
The aminomethyl intermediate reacts with thiophen-2-ylcarbamoyl chloride in dichloromethane (DCM) using triethylamine as a base. Alternatively, a safer approach employs 1,1'-carbonyldiimidazole (CDI) to activate the amine, followed by coupling with thiophen-2-amine.
Key Data :
Mitsunobu-Based Alkylation
Step 1: tert-Butyl 4-(Hydroxymethyl)Piperidine-1-Carboxylate
Piperidine-4-methanol is Boc-protected under standard conditions. The hydroxyl group is activated via mesylation (methanesulfonyl chloride, pyridine), yielding a mesylate intermediate.
Step 2: Nucleophilic Displacement
The mesylate undergoes substitution with thiophen-2-ylurea in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) at 120°C under microwave irradiation.
Key Data :
Palladium-Catalyzed Coupling
Step 1: tert-Butyl 4-(Iodomethyl)Piperidine-1-Carboxylate
The hydroxymethyl intermediate is converted to its iodide derivative using iodine and triphenylphosphine in imidazole.
Step 2: Buchwald-Hartwig Amination
The iodide reacts with thiophen-2-ylurea in the presence of palladium(II) acetate and XPhos ligand, yielding the target compound.
Key Data :
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Iodination | I₂, PPh₃, imidazole, rt, 4h | 75% | |
| Coupling | Pd(OAc)₂, XPhos, dioxane, 100°C, 12h | 65% |
Optimization and Challenges
Solvent and Base Selection
Protecting Group Strategy
The tert-butyl carbamate group is stable under basic and nucleophilic conditions but requires acidic deprotection (e.g., HCl/dioxane) in final steps.
Urea Formation Side Reactions
Over-activation with CDI can lead to isocyanate formation, necessitating strict temperature control (0°C→rt).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive amination | High selectivity, mild conditions | Requires hazardous cyanoborohydride | 75–85% |
| Mitsunobu alkylation | Rapid, microwave-compatible | High solvent polarity required | 50–60% |
| Palladium coupling | Versatile for complex substrates | Costly catalysts, oxygen-sensitive | 60–65% |
Q & A
Q. What are the recommended synthetic routes for N-tert-butyl-4-({[(thiophen-2-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine core followed by sequential functionalization. Key steps include:
- Coupling reactions : Thiophene-2-carbamoyl groups are introduced via carbodiimide-mediated coupling (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF .
- Purification : Chromatography (silica gel or HPLC) is critical for isolating intermediates and final products, especially due to the compound’s polar substituents .
- Protection/deprotection : The tert-butyl carbamate group is often introduced early to protect the piperidine nitrogen, requiring acidic conditions (e.g., TFA) for removal .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
- Spectroscopic methods :
- NMR : H and C NMR confirm substituent positions and purity. NOESY experiments can elucidate spatial arrangements of the piperidine and thiophene moieties .
- IR : Validates the presence of carbamate (C=O stretch at ~1700 cm) and urea (N-H stretches at ~3300 cm) functional groups .
- Mass spectrometry : High-resolution MS (HRMS-ESI or EI) confirms molecular weight and fragmentation patterns .
Q. What analytical techniques confirm purity and identity during synthesis?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological testing) .
- Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline homogeneity .
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages to validate stoichiometry .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and stability?
- Electron-withdrawing groups (EWGs) : The thiophene ring’s electron-rich nature enhances electrophilic substitution reactivity, while the tert-butyl carbamate’s EW effect stabilizes the piperidine nitrogen against oxidation .
- Steric effects : The bulky tert-butyl group may hinder nucleophilic attack on the carbamate carbonyl, improving stability in aqueous media .
- pH-dependent degradation : Urea and carbamate linkages are susceptible to hydrolysis under acidic/basic conditions, requiring stability studies in buffers (pH 1–9) .
Q. What strategies optimize synthetic yield in multi-step reactions?
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while toluene minimizes side reactions in coupling steps .
- Temperature control : Low temperatures (0–5°C) reduce epimerization during carbamate formation, while reflux (80–100°C) accelerates cyclization .
- Catalyst selection : DMAP or HOBt enhances coupling efficiency in urea bond formation, reducing reaction time from 24h to 6h .
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay standardization : Discrepancies in IC values (e.g., 10 nM vs. 1 µM) may arise from variations in cell lines (HEK293 vs. HeLa) or enzyme sources. Validate using recombinant proteins and standardized protocols .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify pharmacophore requirements .
- Computational modeling : Molecular docking (AutoDock Vina) can reconcile conflicting binding data by simulating interactions with target receptors (e.g., kinase domains) .
Q. What are key considerations in designing derivatives for improved pharmacokinetics?
- Lipophilicity : LogP values >3 may hinder solubility; introduce polar groups (e.g., hydroxyls) on the piperidine ring while maintaining tert-butyl for metabolic stability .
- Metabolic hotspots : The thiophene ring’s susceptibility to CYP450 oxidation can be mitigated by fluorination or methyl substitution .
- Bioisosteres : Replace urea with sulfonamide or triazole to enhance oral bioavailability without sacrificing target affinity .
Q. How can researchers address contradictions in enzyme inhibition mechanisms?
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, conflicting reports on ATPase inhibition may arise from assay pH or cofactor availability .
- Mutagenesis studies : Introduce point mutations (e.g., K123A) in target enzymes to validate binding site hypotheses .
- Cross-validation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., luciferase reporter) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
